4-Bromo-4'-ethynylbiphenyl
Overview
Description
4-Bromo-4’-ethynylbiphenyl is a synthetic compound belonging to the biphenyl family of chemicals. It is characterized by the presence of a bromine atom and an ethynyl group attached to the biphenyl structure. The compound has the molecular formula C14H9Br and a molecular weight of 257.13 g/mol . It is typically a pale-yellow to yellow-brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-ethynylbiphenyl can be synthesized through various methods, one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of 4-Bromo-4’-ethynylbiphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-ethynylbiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura and Sonogashira.
Organoboron Compounds: Utilized in Suzuki–Miyaura coupling.
Copper(I) Iodide: Often used as a co-catalyst in Sonogashira coupling.
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Extended Conjugated Systems: Resulting from coupling reactions involving the ethynyl group.
Scientific Research Applications
4-Bromo-4’-ethynylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-ethynylbiphenyl involves its ability to participate in various chemical reactions due to the presence of the bromine and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
4-Ethynylbiphenyl: Lacks the bromine atom but has similar reactivity due to the ethynyl group.
4-Bromo-4’-methoxybiphenyl: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 4-Bromo-4’-ethynylbiphenyl is unique due to the combination of the bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-4-(4-ethynylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFPKZRALWAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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